molecular formula C25H27NO B14534408 N-Hexyl-N-[(pyren-1-yl)methyl]acetamide CAS No. 62214-27-1

N-Hexyl-N-[(pyren-1-yl)methyl]acetamide

Cat. No.: B14534408
CAS No.: 62214-27-1
M. Wt: 357.5 g/mol
InChI Key: RRRDKFTXFIULAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-[(pyren-1-yl)methyl]acetamide typically involves the reaction of pyrene-1-carbaldehyde with hexylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond . The process can be summarized as follows:

    Starting Materials: Pyrene-1-carbaldehyde, hexylamine, acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., toluene) for several hours.

    Product Isolation: The product is purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-[(pyren-1-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the pyrene ring.

Major Products

    Oxidation: Pyrene-1,6-dione derivatives.

    Reduction: Hexyl-N-[(pyren-1-yl)methyl]amine.

    Substitution: Various substituted pyrene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-Hexyl-N-[(pyren-1-yl)methyl]acetamide is largely dependent on its ability to interact with various molecular targets through non-covalent interactions. The pyrene moiety can intercalate into DNA, allowing it to act as a fluorescent probe . Additionally, the compound’s hydrophobic hexyl chain facilitates its incorporation into lipid membranes, making it useful for studying membrane dynamics and drug delivery .

Comparison with Similar Compounds

Similar Compounds

    N-Hexyl-N-[(pyren-1-yl)methyl]amine: Similar structure but lacks the acetamide group.

    N-Hexyl-N-[(pyren-1-yl)methyl]carbamate: Contains a carbamate group instead of an acetamide group.

    N-Hexyl-N-[(pyren-1-yl)methyl]urea: Features a urea group in place of the acetamide group.

Uniqueness

N-Hexyl-N-[(pyren-1-yl)methyl]acetamide is unique due to its specific combination of a pyrene moiety and an acetamide group, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable for applications requiring fluorescence and specific molecular interactions .

Properties

CAS No.

62214-27-1

Molecular Formula

C25H27NO

Molecular Weight

357.5 g/mol

IUPAC Name

N-hexyl-N-(pyren-1-ylmethyl)acetamide

InChI

InChI=1S/C25H27NO/c1-3-4-5-6-16-26(18(2)27)17-22-13-12-21-11-10-19-8-7-9-20-14-15-23(22)25(21)24(19)20/h7-15H,3-6,16-17H2,1-2H3

InChI Key

RRRDKFTXFIULAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)C

Origin of Product

United States

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